Cas no 1309569-49-0 (2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline)

2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline is a specialized aromatic compound featuring a benzenesulfonylmethyl group and a pentafluorosulfanyl substituent on the aniline core. The pentafluorosulfanyl (SF5) moiety imparts high electronegativity and chemical stability, making this compound valuable in agrochemical and pharmaceutical research. The benzenesulfonylmethyl group enhances reactivity in nucleophilic substitution reactions, facilitating further functionalization. This structure is particularly useful in the synthesis of advanced intermediates for bioactive molecules, owing to its unique electronic and steric properties. Its robust stability under various conditions makes it suitable for applications requiring high-performance building blocks in medicinal chemistry and material science.
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline structure
1309569-49-0 structure
Product name:2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline
CAS No:1309569-49-0
MF:C13H12F5NO2S2
MW:373.361898422241
MDL:MFCD22370041
CID:2885614
PubChem ID:53343239

2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline
    • 2-(benzenesulfonylmethyl)-5-(pentafluoro-lambda6-sulfanyl)aniline
    • 1309569-49-0
    • AKOS016015716
    • MFCD22370041
    • MDL: MFCD22370041
    • Inchi: InChI=1S/C13H12F5NO2S2/c14-23(15,16,17,18)12-7-6-10(13(19)8-12)9-22(20,21)11-4-2-1-3-5-11/h1-8H,9,19H2
    • InChI Key: VWRLVNHBGUUPCV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 373.02296178Da
  • Monoisotopic Mass: 373.02296178Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.5Ų
  • XLogP3: 5.2

2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578253-250mg
5-(Pentafluoro-lambda6-sulfanyl)-2-((phenylsulfonyl)methyl)aniline
1309569-49-0 98%
250mg
¥2007.00 2024-08-09
abcr
AB304807-1 g
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline; 95%
1309569-49-0
1 g
€452.30 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578253-5g
5-(Pentafluoro-lambda6-sulfanyl)-2-((phenylsulfonyl)methyl)aniline
1309569-49-0 98%
5g
¥11424.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1578253-1g
5-(Pentafluoro-lambda6-sulfanyl)-2-((phenylsulfonyl)methyl)aniline
1309569-49-0 98%
1g
¥4861.00 2024-08-09
TRC
B013619-500mg
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline
1309569-49-0
500mg
$ 770.00 2022-06-07
abcr
AB304807-1g
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline, 95%; .
1309569-49-0 95%
1g
€452.30 2025-02-19
abcr
AB304807-500 mg
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline; 95%
1309569-49-0
500 mg
€292.50 2023-07-19
TRC
B013619-250mg
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline
1309569-49-0
250mg
$ 460.00 2022-06-07
abcr
AB304807-500mg
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline, 95%; .
1309569-49-0 95%
500mg
€292.50 2025-02-19

Additional information on 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline

Professional Introduction to Compound with CAS No. 1309569-49-0 and Product Name: 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline

The compound with the CAS number 1309569-49-0 and the product name 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and molecular biology research. The presence of both a benzenesulfonylmethyl group and a pentafluorosulfanyl substituent makes this molecule a versatile candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds due to their enhanced biological activity and metabolic stability. The pentafluorosulfanyl group, in particular, is known for its ability to modulate the pharmacokinetic properties of molecules, making them more suitable for therapeutic use. This feature has been extensively studied in the context of anticancer agents, where fluorinated compounds have shown promising results in preclinical trials.

The 2-Benzesulfonylmethyl moiety adds another layer of complexity to this compound, contributing to its potential as a building block for more complex drug molecules. This group is often employed in medicinal chemistry to enhance binding affinity and selectivity, which are critical factors in the design of effective pharmaceuticals. The combination of these two functional groups in 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline suggests a multifaceted approach to drug development.

Recent studies have highlighted the importance of fluorinated anilines in the synthesis of bioactive molecules. Anilines are a class of aromatic amine compounds that serve as key intermediates in the production of various pharmaceuticals and agrochemicals. The introduction of fluorine atoms into aniline derivatives can significantly alter their electronic properties, leading to improved biological activity. For instance, fluorinated anilines have been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making them valuable candidates for therapeutic intervention.

The structural motif of 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline aligns well with current trends in medicinal chemistry, where there is a growing emphasis on designing molecules with tailored properties. The benzenesulfonylmethyl group provides a site for further functionalization, allowing chemists to modify the compound's characteristics as needed. This flexibility is particularly useful in drug discovery pipelines, where rapid iteration and optimization are essential.

Moreover, the pentafluorosulfanyl substituent offers additional advantages beyond its influence on pharmacokinetics. This group can enhance the lipophilicity of a molecule, improving its ability to cross biological membranes. Such properties are crucial for drugs that need to reach specific targets within the body. Additionally, the electron-withdrawing nature of fluorine atoms can modulate the reactivity of adjacent functional groups, enabling precise control over chemical transformations during synthesis.

In academic research, 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline has been explored as a precursor for more complex scaffolds. Researchers have utilized this compound to develop novel inhibitors targeting various disease-related pathways. For example, studies have demonstrated its utility in generating derivatives with anti-inflammatory and antiviral properties. These findings underscore the compound's potential as a starting point for innovative drug development.

The synthesis of 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline involves sophisticated organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of fluorinated precursors followed by sulfonylation and subsequent functional group transformations. Each step is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The complexity of this synthesis underscores the compound's significance in advanced chemical research.

From a commercial perspective, compounds like 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline are valuable assets for pharmaceutical companies seeking to develop next-generation therapeutics. Their unique structural features make them attractive candidates for patentable inventions, providing companies with a competitive edge in an increasingly crowded market. As such, there is significant interest in further exploring their potential applications through both academic collaborations and industrial partnerships.

The future prospects for 2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline appear promising, with ongoing research expected to uncover new uses and derivatives. Advances in computational chemistry and high-throughput screening techniques are likely to accelerate the discovery process, enabling faster identification of bioactive molecules based on this scaffold. Additionally, collaborations between academia and industry will be crucial in translating laboratory findings into tangible therapeutic solutions.

In conclusion,2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline, with its CAS number 1309569-49-0, represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential applications make it a compelling subject for further research and development. As scientists continue to unravel its capabilities,this compound is poised to play an important role in shaping the future of drug discovery and molecular medicine.

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Amadis Chemical Company Limited
(CAS:1309569-49-0)2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline
A1174517
Purity:99%/99%
Quantity:500mg/1g
Price ($):173.0/268.0